4-Nitrophenyl a-D-mannopyranoside
Overview
Description
4-Nitrophenyl a-D-mannopyranoside is a chromogenic substrate commonly used in biochemical assays. It is particularly known for its role as a substrate for alpha-mannosidase, an enzyme that hydrolyzes mannose-containing polysaccharides . The compound has the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl α-D-mannopyranoside is the enzyme α-mannosidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids by cleaving the terminal α-D-mannose residues in the oligosaccharides of glycoproteins and glycolipids .
Mode of Action
4-Nitrophenyl α-D-mannopyranoside acts as a chromogenic substrate for α-mannosidase . When the enzyme α-mannosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-nitrophenol . This cleavage results in a color change, which can be detected spectrophotometrically .
Biochemical Pathways
The action of 4-Nitrophenyl α-D-mannopyranoside primarily affects the glycoside hydrolase activity in the biochemical pathway . The cleavage of this compound by α-mannosidase is a part of the broader catabolic process of glycoproteins and glycolipids. The downstream effects include the breakdown of complex carbohydrates, which is essential for various biological functions.
Pharmacokinetics
Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The enzymatic action on 4-Nitrophenyl α-D-mannopyranoside results in the release of 4-nitrophenol , a yellow compound . This change can be measured spectrophotometrically, making this compound useful in enzyme assays for detecting and quantifying α-mannosidase activity .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl α-D-mannopyranoside can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the pH and ionic strength of the solution can impact the enzyme’s activity and, consequently, the compound’s efficacy as a substrate.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl a-D-mannopyranoside plays a vital role in biochemical reactions as it serves as a substrate for glycosyltransferase enzymes . These enzymes are crucial in transferring sugar moieties between molecules . It is also a chromogenic substrate that enables the detection and quantification of a-D-mannosidase activity in various biological samples through a colorimetric assay .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a substrate for α-mannosidase . The hydrolysis of this compound by α-mannosidase is a key step in the breakdown of complex carbohydrates . The compound can also be used for crystal structure studies of the complexes of concanavalin A and binding studies with concanavalin A .
Metabolic Pathways
This compound is involved in the metabolic pathway of α-mannosidase . This enzyme plays a crucial role in the catabolism of glycoproteins, glycolipids, and glycosaminoglycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl a-D-mannopyranoside can be synthesized through the glycosylation of 4-nitrophenol with a suitable mannose derivative. The reaction typically involves the use of a glycosyl donor, such as a mannose trichloroacetimidate, and a Lewis acid catalyst like boron trifluoride etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar glycosylation reactions, optimized for yield and purity. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl a-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-mannosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and mannose .
Common Reagents and Conditions
Reagents: Alpha-mannosidase, water
Major Products
The major products of the hydrolysis reaction are 4-nitrophenol and mannose .
Scientific Research Applications
4-Nitrophenyl a-D-mannopyranoside is widely used in scientific research for various applications:
Structural Biology: The compound is used in crystallographic studies to investigate the binding interactions between alpha-mannosidase and its substrates.
Medical Research: It is employed in studies related to lysosomal storage disorders, such as alpha-mannosidosis, to understand enzyme deficiencies and develop potential treatments.
Industrial Applications: The compound is used in quality control assays for enzyme preparations and in the development of diagnostic kits.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl beta-D-mannopyranoside: Similar to 4-Nitrophenyl a-D-mannopyranoside but used as a substrate for beta-mannosidase.
4-Nitrophenyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase.
4-Nitrophenyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.
Uniqueness
This compound is unique in its specificity for alpha-mannosidase, making it a valuable tool for studying this particular enzyme. Its chromogenic properties allow for easy detection and quantification of enzyme activity, which is not always possible with other substrates .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-GCHJQGSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299735 | |
Record name | p-Nitrophenyl α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10357-27-4 | |
Record name | p-Nitrophenyl α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10357-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl α-D-mannopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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